Cas no 952-97-6 (4-Nitrophenyl phenyl sulfide)

4-ニトロフェニルフェニルスルフィドは、有機合成において重要な中間体として利用される硫黄含有化合物です。分子式C12H9NO2S、分子量231.27を有し、黄色結晶性固体として特徴づけられます。本化合物の特筆すべき点は、芳香族求核置換反応における優れた反応性であり、特にチオフェノール誘導体の合成前駆体として高い有用性を示します。また、電子吸引性のニトロ基と硫黄原子の共存により、特異的な電子特性を発現し、材料科学分野での応用が期待されます。安定性に優れ、標準的な実験条件下で取り扱いが可能な点も実用上の利点です。
4-Nitrophenyl phenyl sulfide structure
4-Nitrophenyl phenyl sulfide structure
Product Name:4-Nitrophenyl phenyl sulfide
CAS番号:952-97-6
MF:C12H9NO2S
メガワット:231.270361661911
MDL:MFCD00024700
CID:83248
PubChem ID:13720
Update Time:2025-06-14

4-Nitrophenyl phenyl sulfide 化学的及び物理的性質

名前と識別子

    • 4-Nitrophenyl phenyl sulfide
    • 4-Nitrodiphenyl Sulfide
    • 1-nitro-4-phenylsulfanylbenzene
    • 4-Nitrophenyl Phenyl
    • 4-Nitrophenol phenyl sulphide
    • 1-Nitro-4-(phenylthio)benzene (ACI)
    • Sulfide, p-nitrophenyl phenyl (6CI, 7CI, 8CI)
    • (4-Nitrophenyl)(phenyl)sulfane
    • (4-Nitrophenyl)phenylsulphide
    • 1-Nitro-4-phenylsulfanyl-benzene
    • 4-(Phenylthio)nitrobenzene
    • 4-Nitro-1-(phenylthio)benzene
    • NSC 87341
    • p-Nitrodiphenyl sulfide
    • p-Nitrophenyl phenyl sulfide
    • Phenyl 4-nitrophenyl sulfide
    • Phenyl p-nitrophenyl sulfide
    • AS-38165
    • 1-Nitro-4-(phenylsulfanyl)benzene
    • MFCD00024700
    • 4-06-00-01694 (Beilstein Handbook Reference)
    • NS00040443
    • EINECS 213-462-5
    • CCRIS 3887
    • Benzene, 1-nitro-4-(phenylthio)-
    • 952-97-6
    • A6UNS7FMA7
    • SCHEMBL268150
    • 4-Nitrophenyl phenyl sulphide
    • SULFIDE, p-NITROPHENYL PHENYL
    • NSC87341
    • NCIOpen2_005248
    • Phenyl-p-nitrophenyl sulfide
    • AKOS005216932
    • Phenyl p-nitrophenylsulfide
    • Benzene,1-nitro-4-(phenylthio)-
    • DTXSID50241784
    • 4-(Nitrophenyl) phenyl sulfide
    • 4-NO2TE
    • DB-057573
    • CS-0204892
    • 1-Nitro-4-(phenylthio)benzene
    • NSC-87341
    • DTXCID80164275
    • UNII-A6UNS7FMA7
    • 4-Nitrodiphenyl thioether
    • BRN 1912782
    • 4-Nitrophenyl phenyl sulfide, 97%
    • STK697629
    • MDL: MFCD00024700
    • インチ: 1S/C12H9NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
    • InChIKey: RJCBYBQJVXVVKB-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C=CC(SC2C=CC=CC=2)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 231.03500
  • どういたいしつりょう: 231.035
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 71.1A^2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.2840 (rough estimate)
  • ゆうかいてん: 52-55 ºC
  • ふってん: 396.8°Cat760mmHg
  • フラッシュポイント: 193.8°C
  • 屈折率: 1.5500 (estimate)
  • PSA: 71.12000
  • LogP: 4.26920
  • ようかいせい: 未確定

4-Nitrophenyl phenyl sulfide セキュリティ情報

  • シグナルワード:warning
  • 危害声明: Irritant
  • 警告文: P264+P280+P305+P351+P338+P337+P313
  • WGKドイツ:3
  • 危険カテゴリコード: R36/37/38
  • セキュリティの説明: S26-S36
  • RTECS番号:WQ5620000
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Store at recommended temperature

4-Nitrophenyl phenyl sulfide 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Nitrophenyl phenyl sulfide 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
002980-1g
4-Nitrophenyl phenyl sulfide
952-97-6 97%
1g
£19.00 2022-03-01
Fluorochem
002980-5g
4-Nitrophenyl phenyl sulfide
952-97-6 97%
5g
£31.00 2022-03-01
Fluorochem
002980-25g
4-Nitrophenyl phenyl sulfide
952-97-6 97%
25g
£108.00 2022-03-01
Fluorochem
002980-100g
4-Nitrophenyl phenyl sulfide
952-97-6 97%
100g
£324.00 2022-03-01
Alichem
A019134628-25g
4-Nitrophenyl phenyl sulfide
952-97-6 95%
25g
$235.62 2023-08-31
Alichem
A019134628-100g
4-Nitrophenyl phenyl sulfide
952-97-6 95%
100g
$582.12 2023-08-31
TRC
N504470-2.5g
4-Nitrophenyl Phenyl Sulfide
952-97-6
2.5g
$ 125.00 2022-06-03
TRC
N504470-10g
4-Nitrophenyl Phenyl Sulfide
952-97-6
10g
$ 375.00 2022-06-03
TRC
N504470-25g
4-Nitrophenyl Phenyl Sulfide
952-97-6
25g
$ 740.00 2022-06-03
Ambeed
A726707-1g
(4-Nitrophenyl)(phenyl)sulfane
952-97-6 98%
1g
$14.0 2025-04-14

4-Nitrophenyl phenyl sulfide 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  5 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Syntheses of aryl thioethers via aromatic substitution of aryl halides at 0 to 25°C
Tsuzaki, Marina; Ando, Shin; Ishizuka, Tadao, Chemical & Pharmaceutical Bulletin, 2023, 71(7), 620-623

合成方法 2

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper (immobilized on SBA-15) ;  6 h, 60 °C
リファレンス
Copper(0) nanoparticles immobilized on SBA-15: a versatile recyclable heterogeneous catalyst for solvent and ligand free C-S coupling reaction from diverse substrates
Samanta, Partha Kumar; Biswas, Rima; Bhaduri, Samanka Narayan; Ray, Shounak; Biswas, Papu, Microporous and Mesoporous Materials, 2021, 323,

合成方法 3

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Silica ,  Nickel ferrite Solvents: Water ;  20 h, 90 °C
リファレンス
Silica Functionalized Magnetic Nickel Ferrite Nanoparticles as an Efficient Recyclable Catalyst for S-Arylation in Aqueous Medium
Iqubal, Asif Md.; Islam, Sk. Safikul; Ghosh, Kajari; Molla, Rostam Ali; Kamaluddin; et al, Journal of Inorganic and Organometallic Polymers and Materials, 2017, 27(6), 1730-1739

合成方法 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: 1627340-22-0 Solvents: Dimethylformamide ;  2 h, 70 °C
リファレンス
Nickel-Schiff base complex catalyzed C-S cross-coupling of thiols with organic chlorides
Gogoi, Prasanta; Hazarika, Sukanya; Sarma, Manas J.; Sarma, Kuladip; Barman, Pranjit, Tetrahedron, 2014, 70(41), 7484-7489

合成方法 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  1 h, 50 °C
リファレンス
Oxime ester useful for photopolymerization initiator with good sensitivity
, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  S8 Catalysts: Copper iron oxide (CuFe2O4) Solvents: Polyethylene glycol ;  10 h, 80 °C
リファレンス
CuFe2O4 magnetic nanoparticle catalyzed odorless synthesis of sulfides using phenylboronic acid and aryl halides in the presence of S8
Amiri, Kamran; Rostami, Amin; Rostami, Abed, New Journal of Chemistry, 2016, 40(9), 7522-7528

合成方法 7

はんのうじょうけん
1.1 Solvents: Hexamethylphosphoramide
リファレンス
Reactions of organometallic compounds catalyzed by transition metal complexes. XV. Preparation of esters of thiocarboxylic acids by catalytic carbonylation of aryl iodides and triethyltin sulfides
Gulevich, Yu. V.; Bumagin, N. A.; Beletskaya, I. P., Zhurnal Organicheskoi Khimii, 1988, 24(10), 2126-32

合成方法 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 1928787-86-3 Solvents: Ethanol ;  6 h, 80 °C
リファレンス
Cerium catalyst promoted C-S cross-coupling: synthesis of thioethers, dapsone and RN-18 precursors
Tavares, Jose M. da C. Junior; da Silva, Caren D. G.; dos Santos, Beatriz F.; Souza, Nicole S.; de Oliveira, Aline R.; et al, Organic & Biomolecular Chemistry, 2019, 17(47), 10103-10108

合成方法 9

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide ,  3,5-Dimethyl-1-[(phenylseleno)methyl]-1H-pyrazole Solvents: Dimethyl sulfoxide ;  6 h, 110 °C
リファレンス
New arylselanylpyrazole-copper catalysts: Highly efficient catalytic system for C-Se and C-S coupling reactions
Coelho, Felipe Lange; Dresch, Lucielle Codeim; Stieler, Rafael ; Campo, Leandra Franciscato; Schneider, Paulo Henrique, Catalysis Communications, 2019, 121, 19-26

合成方法 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: 2144800-61-1 Solvents: Dimethylformamide ;  6 - 8 h, 80 °C
1.2 Solvents: Ethyl acetate
リファレンス
Carbon-sulphur cross coupling reactions catalyzed by nickel-based coordination polymers based on metalloligands
Kumar, Gulshan; Hussain, Firasat; Gupta, Rajeev, Dalton Transactions, 2017, 46(43), 15023-15031

合成方法 11

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Copper Solvents: Toluene ;  60 h, 5 bar, 130 °C
リファレンス
Copper Nanoparticles Stabilized in a Porous Chitosan Aerogel as a Heterogeneous Catalyst for C-S Cross-coupling
Frindy, Sana; El Kadib, Abdelkrim; Lahcini, Mohamed; Primo, Ana; Garcia, Hermenegildo, ChemCatChem, 2015, 7(20), 3307-3315

合成方法 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Sodium oxide ,  Copper oxide (CuO) ,  Alumina ,  Tetrapropylammonium hydroxide ,  Silica Solvents: Dimethyl sulfoxide ;  12 h, 100 °C
リファレンス
High activity and stability in the cross-coupling of aryl halides with disulfides over Cu-doped hierarchically porous zeolite ZSM-5
Fu, Wenqian; Liu, Taotao; Fang, Zhongxue; Ma, Yuli; Zheng, Xiang; et al, Chemical Communications (Cambridge, 2015, 51(27), 5890-5893

合成方法 13

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  21 h, 110 °C
リファレンス
Copper-Catalyzed Cross-Coupling Reaction of Thiols with Aryl Iodides under Ligand-Free Conditions
Huang, Yu-Ting; Tsai, Wan-Ting; Badsara, Satpal Singh; Chan, Chien-Ching; Lee, Chin-Fa, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(9), 967-974

合成方法 14

はんのうじょうけん
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Acetonitrile ;  24 h, 15 - 20 °C
リファレンス
TBAF-catalyzed facile synthesis of unsymmetrical diaryl thioethers via mild SNAr reactions
Yu, Baohua; Zang, Xufeng; Yu, Xiaochun; Xu, Qing, Journal of Chemical Research, 2010, 34(6), 351-353

合成方法 15

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  1 h, 50 °C
リファレンス
Oxime ester compound useful for photopolymerization initiator with good sensitivity
, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  1 h, 50 °C
リファレンス
Oxime ester compounds, photopolymerization initiators containing them, and photosensitive compositions and alkali-developable photosensitive resin compositions containing the initiators
, Japan, , ,

合成方法 17

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Dimethyl sulfoxide ;  10 min, 80 °C
リファレンス
Aromatic nucleophilic polysubstitution by sequential SRN1 reactions
Beugelmans, Rene; Chbani, Mohamed, Bulletin de la Societe Chimique de France, 1995, 132(3), 290-305

合成方法 18

はんのうじょうけん
1.1 Catalysts: Reline ;  1.5 h, 80 °C
リファレンス
Deep Eutectic Solvent: An Efficient and Recyclable Catalyst for Synthesis of Thioethers.
Pant, Preeti L.; Shankarling, Ganapati S., ChemistrySelect, 2017, 2(25), 7645-7650

合成方法 19

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Potassium fluoride ,  S8 Catalysts: Copper Solvents: Dimethylformamide ;  11 h, 80 °C
リファレンス
Cu-ZSM5 as reusable catalyst for the one-pot, odorless and ligand-free C-S bond formation
Amiri, Kamran; Rostami, Amin; Samadi, Saadi; Rostami, Abed, Catalysis Communications, 2016, 86, 108-112

合成方法 20

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Dimethylformamide ;  24 h, 130 °C
リファレンス
Maghemite-Copper Nanocomposites: Applications for Ligand-Free Cross-Coupling (C-O, C-S, and C-N) Reactions
Sharma, Rakesh K.; Gaur, Rashmi; Yadav, Manavi; Rathi, Anuj K.; Pechousek, Jiri; et al, ChemCatChem, 2015, 7(21), 3495-3502

4-Nitrophenyl phenyl sulfide Raw materials

4-Nitrophenyl phenyl sulfide Preparation Products

4-Nitrophenyl phenyl sulfide サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:952-97-6)4-Nitrophenyl phenyl sulfide
注文番号:A845267
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:05
価格 ($):288.0
Email:sales@amadischem.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:952-97-6)4-Nitrophenyl phenyl sulfide
A845267
清らかである:99%
はかる:100g
価格 ($):288.0
Email